4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Overview
Description
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a chloro group at the 4th position, a chloropropoxy group at the 7th position, a methoxy group at the 6th position, and a carbonitrile group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-6-methoxyquinoline.
Reaction with 3-Chloropropanol: The 4-chloro-6-methoxyquinoline is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.
Formation of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline: The intermediate product is then treated with cyanogen bromide to introduce the carbonitrile group at the 3rd position, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups at the 4th and 7th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carbonitrile groups.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 85°C) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are applied.
Major Products Formed
Substitution Reactions: Substituted quinolines with various functional groups.
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Reduced forms of the quinoline compound.
Hydrolysis Products: Carboxylic acids or amides derived from the carbonitrile group.
Scientific Research Applications
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of quinoline derivatives.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or metabolism, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline: Lacks the carbonitrile group at the 3rd position.
4-Chloro-7-(3-chloropropoxy)-6-methoxy-3-quinolinecarbonitrile: Similar structure with slight variations in functional groups.
Uniqueness
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and carbonitrile groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)18-8-9(7-17)14(10)16/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGHZKYNLSIHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459233 | |
Record name | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214470-68-5 | |
Record name | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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